
5-Aminomethyl-3-p-methylphenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(p-Tolyl)isoxazol-5-yl)methanamine is a heterocyclic compound that features an isoxazole ring substituted with a p-tolyl group and a methanamine group
Preparation Methods
The synthesis of (3-(p-Tolyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the p-tolyl and methanamine groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound can yield the isoxazole ring, which can then be further functionalized to introduce the methanamine group .
Chemical Reactions Analysis
(3-(p-Tolyl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Scientific Research Applications
(3-(p-Tolyl)isoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(p-Tolyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(3-(p-Tolyl)isoxazol-5-yl)methanamine can be compared with other similar compounds, such as:
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine: This compound features an oxadiazole ring instead of an isoxazole ring, which can lead to different chemical properties and biological activities.
(3-Phenylisoxazol-5-yl)methanamine: This compound has a phenyl group instead of a p-tolyl group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of (3-(p-Tolyl)isoxazol-5-yl)methanamine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7,12H2,1H3 |
InChI Key |
JUJCHBGGAWBYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


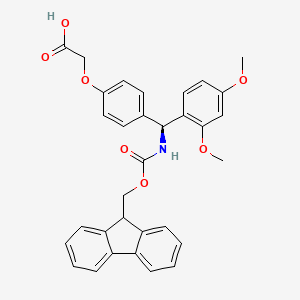
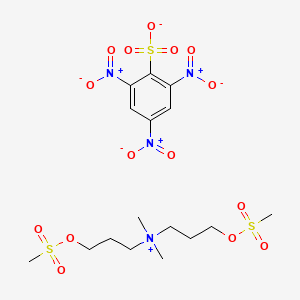
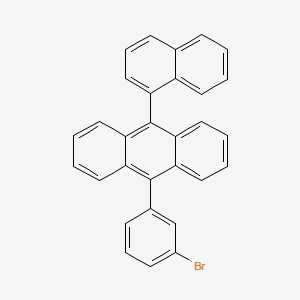
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
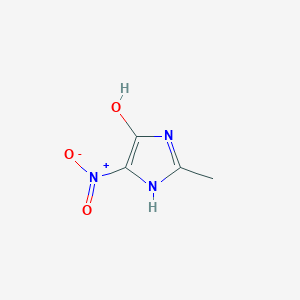
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
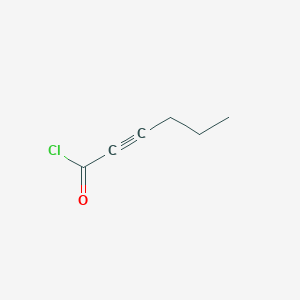
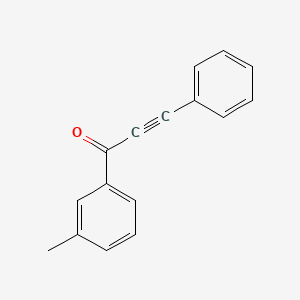
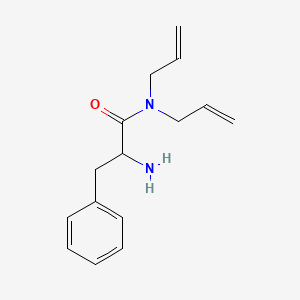

![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
